1-Isobutylazetidine-3-carbonitrile
Description
1-Isobutylazetidine-3-carbonitrile is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with an isobutyl group at position 1 and a nitrile (-CN) group at position 2. Azetidines are strained ring systems with unique reactivity profiles, making them valuable intermediates in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-(2-methylpropyl)azetidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-7(2)4-10-5-8(3-9)6-10/h7-8H,4-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNCBZPMADKRLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC(C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isobutylazetidine-3-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chloropropanenitrile with isobutylamine under basic conditions can yield this compound. Another method involves the use of azetidine intermediates, which can be functionalized to introduce the isobutyl and nitrile groups.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Isobutylazetidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
1-Isobutylazetidine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of polymers and materials with unique properties due to the ring strain and reactivity of the azetidine ring.
Mechanism of Action
The mechanism of action of 1-isobutylazetidine-3-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The azetidine ring’s strain can also facilitate ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes and other proteins.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Similarity Metrics
*Similarity scores derived from structural databases (e.g., Tanimoto coefficients) in .
Key Comparative Analysis
(a) Ring Strain and Reactivity
- Azetidine vs. Piperidine: The four-membered azetidine ring in this compound exhibits higher ring strain compared to six-membered piperidine derivatives like 1-Benzylpiperidine-4-carbonitrile. This strain enhances reactivity in ring-opening or functionalization reactions, which is less pronounced in piperidines .
- Electron-Withdrawing Effects: The nitrile group at position 3 in azetidine derivatives increases electrophilicity at adjacent positions, facilitating nucleophilic substitutions. This property is shared with 1-Benzhydrylazetidine-3-carbonitrile but absent in non-cyano analogs .
(b) Substituent Effects
- Isobutyl vs.
- Comparison with Heterocyclic Carbonitriles: Pyrido-benzimidazole carbonitriles () and pyrazolo-pyridine carbonitriles () exhibit extended aromatic systems, enabling conjugation and UV absorption (e.g., λmax = 301 nm for a related indazole carbonitrile, ). This contrasts with the non-aromatic azetidine core .
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